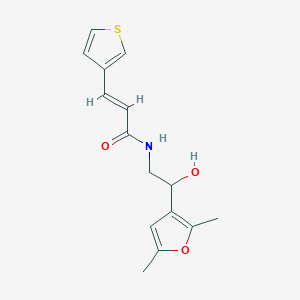

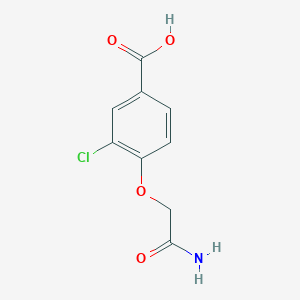

(Z)-N-(4-hydroxybenzylidene)aniline oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(4-hydroxybenzylidene)aniline oxide, commonly known as HBAO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. HBAO is a Schiff base derivative of aniline, and its chemical structure consists of a benzene ring attached to a nitrogen atom, which is further linked to a carbon atom via a double bond.

Applications De Recherche Scientifique

Optical Sensor for Mercury Ions

The compound has been used in the preparation of a highly specific and sensitive mercury ion (Hg 2+) optical sensor . This sensor was prepared by synthesized nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets . The sensor exhibited a linear range of 6.0 × 10 −9 to 6.0 × 10 −5 mol L −1 Hg ( II) with a detection limit of 3.2 × 10 −9 mol L −1 and a response time of ∼210 s .

Methanogenesis Inhibition

The compound has been found to have methanogenic inhibition activity . The study found that the compound treatment of flooded soil did not significantly affect the bacterial community but rather the archaeal community; particularly, Methanosarcina spp .

Synthesis of Azobenzenes

The compound has been used in the transition metal oxide-catalyzed synthesis of azobenzenes through the oxidative coupling of anilines . An octahedral molecular sieve of manganese oxide, OMS-2, exhibited the best activity and selectivity .

Inhibiting Dechlorination of Chlorophenols

In addition to its methanogenic inhibition activity, the compound has been found to have a secondary effect of inhibiting the dechlorination of chlorophenols .

Selective Oxidation of Aniline

The compound has been used in the selective oxidation of aniline into azoxybenzene . The study found that the compound led to oxidation of aniline with a conversion rate of 99.6% and 83.7% selectivity to azoxybenzene at room temperature .

Preparation of Nanocomposites

The compound has been used in the preparation of novel tetrakis (4-hydroxyphenyl)porphyrin–graphene oxide nanocomposites . These nanocomposites have been applied in various fields, including the development of optical sensors .

Propriétés

IUPAC Name |

4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLWYELMGGGSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)

![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)